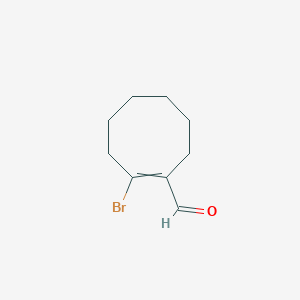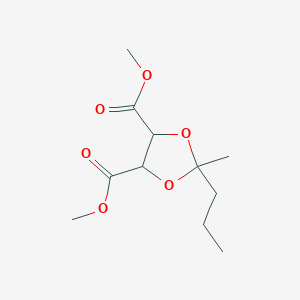
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid is a compound that features a boronic acid group attached to an indole ring, which is further substituted with a tert-butyldimethylsilyl group and a chlorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in a solvent like dimethylformamide . The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
化学反応の分析
Types of Reactions
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.
Reduction: The indole ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group would yield a phenol derivative .
科学的研究の応用
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications . The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the compound .
類似化合物との比較
Similar Compounds
- 1-(Tert-butyldimethylsilyl)-1H-indol-5-ylboronic acid
- 1-(Tert-butyldimethylsilyl)-1H-indol-2-ylboronic acid
Uniqueness
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid is unique due to the presence of both the tert-butyldimethylsilyl group and the chlorine atom on the indole ring. This combination of substituents provides distinct reactivity and stability compared to other boronic acid derivatives .
特性
分子式 |
C14H21BClNO2Si |
|---|---|
分子量 |
309.67 g/mol |
IUPAC名 |
[1-[tert-butyl(dimethyl)silyl]-7-chloroindol-3-yl]boronic acid |
InChI |
InChI=1S/C14H21BClNO2Si/c1-14(2,3)20(4,5)17-9-11(15(18)19)10-7-6-8-12(16)13(10)17/h6-9,18-19H,1-5H3 |
InChIキー |
UXXBYEMVLHIBCI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(C2=C1C=CC=C2Cl)[Si](C)(C)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)


![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)


![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)

![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)


